molecular formula C15H19F2NO3 B1311179 tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate CAS No. 388071-27-0

tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate

Cat. No.: B1311179
CAS No.: 388071-27-0
M. Wt: 299.31 g/mol
InChI Key: NKGKCDXMOMAORK-QWHCGFSZSA-N
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Description

Tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C15H19F2NO3 and its molecular weight is 299.31 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, also known by its CAS number 388071-27-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15_{15}H19_{19}F2_{2}NO3_{3}
  • Molecular Weight : 299.31 g/mol
  • CAS Number : 388071-27-0
  • Purity : Typically ≥95% .

The biological activity of this compound has been linked to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in disease pathways. The presence of the oxirane ring is thought to contribute to its reactivity and potential inhibitory effects on target proteins.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit specific proteases. For example, studies on similar compounds indicate that structural modifications can significantly enhance inhibitory potency against protease enzymes . The IC50_{50} values for related compounds have been reported in the range of micromolar concentrations, suggesting that this compound may exhibit comparable activity.

Cytotoxicity and Selectivity

Research has also focused on the cytotoxic effects of this compound on various cell lines. For instance, a study evaluating related carbamates found that modifications to the molecular structure could lead to reduced cytotoxicity while maintaining enzyme inhibition . The selectivity index (SI), which compares the effective dose against cytotoxicity, is crucial for assessing the therapeutic potential of such compounds.

Case Studies

  • SARS-CoV Protease Inhibition : Compounds structurally similar to this compound have been evaluated for their ability to inhibit SARS-CoV proteases. These studies found that specific modifications could enhance inhibitory activity significantly .
  • Antibacterial Activity : Research into the antibacterial properties of related compounds has shown promising results against resistant strains of bacteria. The incorporation of fluorine atoms has been associated with increased lipophilicity and membrane permeability, enhancing antibacterial efficacy .

Data Table: Biological Activity Summary

Activity TypeAssay TypeResultReference
Protease InhibitionFluorometric AssayIC50_{50}: ~0.1 mM
CytotoxicityCell Viability AssaySI > 10 for select analogs
AntibacterialZone of InhibitionEffective against E. coli

Properties

IUPAC Name

tert-butyl N-[(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO3/c1-15(2,3)21-14(19)18-12(13-8-20-13)6-9-4-10(16)7-11(17)5-9/h4-5,7,12-13H,6,8H2,1-3H3,(H,18,19)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGKCDXMOMAORK-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)F)F)[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432886
Record name tert-Butyl {(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388071-27-0
Record name tert-Butyl {(1S)-2-(3,5-difluorophenyl)-1-[(2S)-oxiran-2-yl]ethyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
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tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
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tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
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tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
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tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
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tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.